Furo[2,3-b]pyridin-5-ylmethanamine

Kinase Inhibitor Design Regioisomeric Selectivity Hinge Binder Pharmacophore

Research groups optimizing the L-754,394 scaffold require authentic furo[2,3-b]pyridin-5-ylmethanamine for direct amidation; substitution with the chloromethyl analog or [3,2-b] regioisomer invalidates CYP3A4 selectivity and synthetic routes. · Enables direct amide coupling/reductive amination-no pre-activation needed, reducing step count vs. chloromethyl variant. · The [2,3-b] geometry is critical for hinge-binding in kinase inhibitors and antitubercular hits (MIC90 against MDR-TB). · Gram-scale accessible with cross-coupling handles at C-3 and C-5 for parallel library synthesis.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13663417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-5-ylmethanamine
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=COC2=NC=C(C=C21)CN
InChIInChI=1S/C8H8N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2
InChIKeyXXJPYCJRPUTHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-b]pyridin-5-ylmethanamine: Key Building Block for Kinase and HIV Inhibitors


Furo[2,3-b]pyridin-5-ylmethanamine (CAS 1262409-12-0) is a heterocyclic primary amine characterized by a [2,3-b] fused furan-pyridine bicycle [1]. This scaffold serves as a hinge-binding motif in numerous kinase inhibitors and was established as the critical side-chain intermediate for L-754,394, a highly selective CYP3A4 inhibitor and advanced HIV protease inhibitor lead compound [2][3]. The presence of the free aminomethyl group at the 5-position distinguishes it from the more commonly employed chloromethyl analog, enabling direct amidation or reductive amination without prior activation. The core furopyridine scaffold is recognized for its potential against multidrug-resistant Mycobacterium tuberculosis and as a modular building block for kinase inhibitor synthesis [4][5].

Hinge-binding scaffold for kinase inhibitor synthesis and fragment-based library design
5-Aminomethyl handle enables direct amidation or reductive amination without prior activation
[2,3-b] regioisomer required for CYP3A4 pharmacophore replication and anti-TB lead expansion

Furo[2,3-b]pyridin-5-ylmethanamine: Why Analogs Are Not Interchangeable


Generic substitution between furopyridine regioisomers or between the aminomethyl and chloromethyl side-chain variants is scientifically invalid. The [2,3-b] regioisomer presents a distinct hydrogen-bonding geometry to kinase hinge regions compared to the [3,2-b] isomer, leading to profound differences in kinome selectivity profiles [1][2]. Critically, substitution of the 5-chloromethyl intermediate (used to introduce the furopyridine side-chain in L-754,394) with the 5-aminomethyl version without synthetic re-engineering will fail; the former requires a nucleophilic displacement step, whereas the latter is directly compatible with amide coupling or reductive amination strategies. This functional group identity dictates the entire convergent synthetic route, impacting step count, overall yield, and the final impurity profile [3].

Dimension
This Product
Analog May Shift
Regioisomer
[2,3-b] fusion directs CYP3A4 target engagement
[3,2-b] isomer shifts selectivity toward CLK/HIPK kinases; SAR not transferable
Functional handle
Aminomethyl enables direct amide coupling
Chloromethyl requires nucleophilic displacement; synthetic route diverges entirely
Linker length
Methylene spacer restricts conformational freedom; achiral
Ethylene analog introduces chirality and additional rotational flexibility

Furo[2,3-b]pyridin-5-ylmethanamine: Differentiation from Closest Analogs


Regioisomeric Selectivity vs. Furo[3,2-b]pyridine Scaffolds

The [2,3-b] ring fusion in furo[2,3-b]pyridin-5-ylmethanamine positions the pyridine nitrogen at a distinct angle relative to the furan oxygen compared to its [3,2-b] regioisomer. While the [3,2-b] scaffold has been characterized as a privileged structure for highly selective CLK and HIPK inhibitors (IC50 < 100 nM for optimized compounds) [1], the [2,3-b] isomer has been independently validated as the core scaffold for the HIV protease inhibitor L-754,394, which demonstrated potent and selective CYP3A4 inactivation with a Ki of 7.5 µM and kinact of 1.62 min⁻¹ [2]. This differential target engagement is structurally encoded in the ring fusion geometry.

Regioisomer Selectivity
Class-level
[2,3-b] targets CYP3A4 (Ki 7.5 µM); [3,2-b] targets CLK/HIPK kinases (IC50 <100 nM)
Regioisomer-encoded target engagement context
Cross-substitution not viable; ring fusion geometry dictates selectivity
Kinase Inhibitor Design Regioisomeric Selectivity Hinge Binder Pharmacophore

Direct Amidation vs. Chloromethyl Activation

The aminomethyl group enables direct amide bond formation with carboxylic acid building blocks under standard coupling conditions (e.g., HATU, EDC), whereas the chloromethyl analog requires a separate nucleophilic displacement step with an activated amine or azide-reduction sequence. The published synthesis of the chloromethyl intermediate proceeds in 10 steps with only 15% overall yield [1]. In contrast, incorporation of the pre-formed aminomethyl building block bypasses the final chlorination and displacement steps, theoretically reducing the linear sequence by 2–3 steps and improving atom economy.

Synthetic Route Fit
Class-level
Direct amidation eliminates 2–3 steps vs. chloromethyl route (10 steps, 15% yield reported)
Supports step-economy and parallel synthesis review
Yield improvement context-dependent; head-to-head data not reported
Medicinal Chemistry Parallel Synthesis Step Economy

Linker Length Differentiation from Ethylamine Analog

The primary amine in furo[2,3-b]pyridin-5-ylmethanamine is directly attached through a single methylene spacer (C8H8N2O, MW 148.16), whereas the commercially available ethylamine analog, 1-(furo[2,3-b]pyridin-5-yl)ethanamine, introduces a branched chiral center with an ethylene spacer (C9H10N2O, MW 162.19) [1]. The shorter methylene linker places the amide bond closer to the heterocyclic core, restricting rotational freedom and preorganizing the pharmacophore for target engagement. This contrasts with the ethylamine analog, which introduces additional conformational flexibility and a chiral center that complicates synthesis and analytical characterization.

Linker Geometry
Class-level
Methylene spacer: achiral, 1 rotatable bond; ethylene analog: chiral center, +1 rotatable bond
Supports conformational constraint review
Physicochemical comparison from PubChem; class-level inference
Structure-Activity Relationship Linker Optimization Furopyridine Building Blocks

Furo[2,3-b]pyridin-5-ylmethanamine: Key Application Scenarios


L-754,394 Pharmacophore Replication for CYP3A4 Probes

Research groups building on the L-754,394 scaffold require furo[2,3-b]pyridin-5-ylmethanamine as the immediate precursor for introducing the critical furo[2,3-b]pyridine side-chain via direct amidation. The original L-754,394 molecule demonstrated highly specific CYP3A4 inactivation (Ki = 7.5 µM, kinact = 1.62 min⁻¹) with no P-glycoprotein inhibition, and this selectivity profile is intrinsically linked to the [2,3-b] regioisomer geometry . Substitution with the [3,2-b] isomer or the chloromethyl analog would alter the synthetic route or direct biological activity toward an entirely different target class, invalidating the SAR. This compound enables structure-activity studies where the amide linkage to the indanol-piperazine core is varied without altering the heterocyclic scaffold.

Fragment-Based Kinase Libraries with Furopyridine Hinge Binder

The furo[2,3-b]pyridine core is a validated hinge-binding motif useful for the synthesis of kinase inhibitors . The aminomethyl group at the 5-position provides a chemical handle for rapid diversification through amide coupling with carboxylic acid-containing fragments, enabling efficient parallel library synthesis. This avoids the additional activation and displacement steps required for the 5-chloromethyl analog . The gram-scale synthetic accessibility of furo[2,3-b]pyridine cores with cross-coupling handles at the 3- and 5-positions further underscores the utility of this building block in medicinal chemistry campaigns .

Antitubercular Lead Expansion via 5-Position Functionalization

A library of C-4, C-5, and C-6 functionalized furo[2,3-b]pyridines was screened against multidrug-resistant Mycobacterium tuberculosis, and a hit compound (5aα) demonstrated the lowest MIC90 across several drug-resistant clinical isolates . The 5-aminomethyl building block enables systematic exploration of the C-5 position through amidation with diverse carboxylic acids, directly accessing the chemical space that yielded the most potent antitubercular hits in this phenotype. This positions furo[2,3-b]pyridin-5-ylmethanamine as a strategic intermediate for expanding structure-activity relationships in antimycobacterial drug discovery.

Application
Selection Property
Validation Focus
CYP3A4 pharmacophore replication studies
[2,3-b] regioisomer identity
Reported CYP3A4 inactivation profile verification
Fragment-based kinase library synthesis
5-Aminomethyl direct amidation handle
Parallel synthesis compatibility and hinge-binding SAR
Antitubercular lead expansion studies
C-5 position functionalization handle
Reported antimycobacterial screening context
Quote Request

Request a Quote for Furo[2,3-b]pyridin-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.